The Role of Influenza Nucleoprotein Peptide (396-404) in T Cell Immunity: A Technical Guide
The Role of Influenza Nucleoprotein Peptide (396-404) in T Cell Immunity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nucleoprotein (NP) of the influenza A virus is a critical internal antigen that elicits a robust and cross-reactive T cell response, a key component of heterosubtypic immunity. Within the nucleoprotein, the amino acid sequence 396-404 (in the context of LCMV NP, analogous to the immunodominant 366-374 epitope in influenza A virus NP for H-2Db) represents a highly immunogenic peptide that is crucial for the activation of cytotoxic T lymphocytes (CTLs). This technical guide provides an in-depth analysis of the function of this NP peptide in T cell immunity, with a focus on its role in T cell activation, the signaling pathways it initiates, and the experimental methodologies used for its study. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in the fields of immunology and vaccinology.
Introduction: The NP(396-404) Epitope and its Significance
The influenza A virus nucleoprotein is a highly conserved internal protein, making it an attractive target for universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP is more stable across different influenza strains. The peptide fragment spanning amino acids 396-404 of the nucleoprotein (sequence: FQPQNGQFI in Lymphocytic Choriomeningitis Virus, with the analogous immunodominant influenza A epitope for C57BL/6 mice being NP366-374, sequence: ASNENMETM) is a well-characterized, H-2Db-restricted epitope. This peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules, where it is recognized by the T cell receptor (TCR) on CD8+ T cells. This recognition is a critical event that triggers the activation of a cytotoxic T cell response, leading to the elimination of virus-infected cells. Understanding the mechanisms of NP(396-404)-mediated T cell immunity is paramount for the development of novel immunotherapies and broadly protective influenza vaccines.
Quantitative Analysis of NP(396-404)-Specific T Cell Responses
The magnitude and kinetics of the NP(396-404)-specific T cell response have been extensively studied, primarily in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice, which serves as a foundational model for T cell immunology. The analogous influenza NP366-374 epitope has also been a major focus in influenza research. The following tables summarize key quantitative data from these studies.
Table 1: Frequency of NP-Specific CD8+ T Cells in Influenza Virus Infection Models
| Tissue | Infection Phase | T Cell Frequency (% of total CD8+ T cells) | Mouse Strain | Virus Strain | Citation(s) |
| Lung | Primary (Day 10) | ~9% | C57BL/6 | PR8 | [1] |
| Lung | Primary (Day 7) | 32% | C57BL/6 | Not Specified | [1] |
| Lung | Primary (Day 10) | 25% | C57BL/6 | Not Specified | [1] |
| Spleen | Primary (Day 10) | Lower than in lungs | C57BL/6 | PR8 | [1] |
| Lung | Memory (>Day 40) | Significantly reduced compared to peak | C57BL/6 | Not Specified | [1] |
| Blood | Secondary (Day 7) | 3-10 fold lower in aged vs. young mice | C57BL/6 | Not Specified | [1] |
| BAL | Secondary (Day 8) | >70% | C57BL/6 | H3N2 (after H1N1 priming) | [2] |
| Spleen | Memory (4 weeks post-infection) | Proportional to infectious dose | C57BL/6 | PR8 | [3] |
Table 2: Functional Readouts of NP-Specific T Cell Responses
| Assay | Experimental Condition | Result | Citation(s) |
| In vivo Cytotoxicity | LCMV Clone 13 infection (Day 4) | Reduced lysis of NP396-404 labeled targets in 2B4-KO mice | [4] |
| In vivo Cytotoxicity | rVSV-NP immunization (Day 21) | Cytotoxic activity comparable to live influenza infection | [5] |
| IFN-γ Production | Influenza PR8 infection (Day 10) | Parallels the magnitude and kinetics of NP366-374+ CD8+ T cell expansion | [1] |
| IFN-γ Production | LCMV infection | Used to determine the magnitude of epitope-specific CTL responses | [6] |
Signaling Pathways in NP(396-404)-Mediated T Cell Activation
The recognition of the NP(396-404)-MHC class I complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T cell activation, proliferation, and differentiation into effector CTLs.
T Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the key steps in the TCR signaling pathway.
Caption: TCR Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NP(396-404)-specific T cell immunity.
MHC Class I Tetramer Staining
This protocol is for the identification and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC class I tetramers.
Caption: MHC Class I Tetramer Staining Workflow.
Detailed Steps:
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Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lung) and count the cells. Aliquot 1-2 x 106 cells per staining tube.
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Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/CD32) in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) for 10-15 minutes on ice.
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Tetramer Staining: Add the NP(396-404)-H-2Db tetramer conjugated to a fluorophore (e.g., PE or APC) at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
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Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cell suspension. Incubate for 30 minutes on ice in the dark.
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Washing: Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
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Resuspension and Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer. Acquire the samples on a flow cytometer.
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Data Analysis: Gate on the CD8+ lymphocyte population and then identify the tetramer-positive cells.
Intracellular Cytokine Staining (ICS)
This protocol is for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific T cells following in vitro restimulation.
Caption: Intracellular Cytokine Staining Workflow.
Detailed Steps:
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Cell Stimulation: In a 96-well plate, culture 1-2 x 106 cells per well in complete RPMI medium. Add the NP(396-404) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin). Incubate for 5-6 hours at 37°C.
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Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines within the cells.
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Surface Staining: After stimulation, wash the cells and perform surface marker staining as described in the tetramer staining protocol.
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Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin).
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Intracellular Staining: Add fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.
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Washing and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire on a flow cytometer.
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Data Analysis: Gate on the CD8+ T cell population and then determine the percentage of cells positive for the cytokine(s) of interest.
In Vivo Cytotoxicity Assay
This protocol measures the cytotoxic T lymphocyte (CTL) activity of NP(396-404)-specific T cells in vivo using CFSE-labeled target cells.
References
- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
